![molecular formula C15H14N4O2S2 B2640875 2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034458-83-6](/img/structure/B2640875.png)
2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
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Overview
Description
2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Antibacterial and Antifungal Activities:
- A series of pyrido[2,3-d]pyrimidin-4(3h)-one derivatives, structurally related to the queried compound, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Such studies highlight the potential of thieno[2,3-d]pyrimidine derivatives as antibacterial agents (L. N. Bheemanapalli, R. Akkinepally, S. Pamulaparthy, 2008).
Anticancer Activities:
- Research on compounds similar to the queried chemical, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has demonstrated marked inhibition against various cancer cell lines, indicating promising anticancer activity. This research provides a foundation for the exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as potential anticancer agents (Pei Huang et al., 2020).
Antifibrotic Activities:
- Novel 2-(pyridin-2-yl) pyrimidine derivatives, with structural similarities to the compound of interest, have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown to inhibit fibrosis effectively, presenting a potential pathway for developing new antifibrotic drugs (Yi-Fei Gu et al., 2020).
Anti-inflammatory and Analgesic Activities:
- The synthesis of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b) thieno[2,3-d]pyrimidin-4(3H)-ones and their investigation for analgesic and anti-inflammatory activities show the therapeutic potential of these compounds. These studies suggest that thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be potent analgesic and anti-inflammatory agents (V. Alagarsamy et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to have broad-spectrum antibacterial and antifungal activity .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its antimicrobial effects .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria and fungi, leading to their death .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties .
Result of Action
Given its antimicrobial activity, it can be inferred that the compound leads to the death of bacteria and fungi .
properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-22-13-10(3-2-5-17-13)12(20)16-6-7-19-9-18-14-11(15(19)21)4-8-23-14/h2-5,8-9H,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZDVKHVFJTUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide |
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